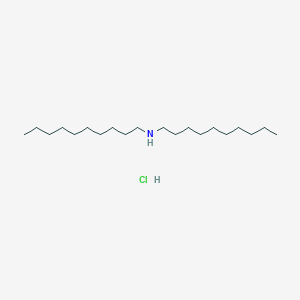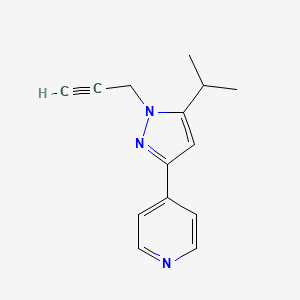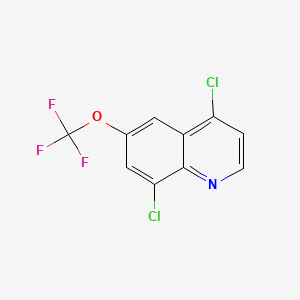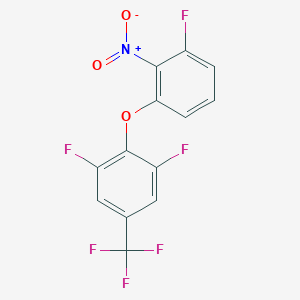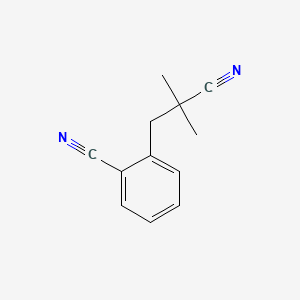
2-cyano-alpha,alpha-dimethyl-Benzenepropanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyano-alpha,alpha-dimethyl-Benzenepropanenitrile is a specialized chemical compound known for its unique structure and properties. It is often used in various scientific research and industrial applications due to its reactivity and versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-alpha,alpha-dimethyl-Benzenepropanenitrile typically involves the reaction of benzyl cyanide with isobutyronitrile under specific conditions. The reaction is usually catalyzed by a base such as sodium hydride or potassium tert-butoxide. The process requires careful control of temperature and reaction time to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification steps such as distillation or recrystallization are often necessary to obtain the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-cyano-alpha,alpha-dimethyl-Benzenepropanenitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the nitrile group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Halogenated benzene derivatives.
Applications De Recherche Scientifique
2-cyano-alpha,alpha-dimethyl-Benzenepropanenitrile is utilized in various fields of scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Applied in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2-cyano-alpha,alpha-dimethyl-Benzenepropanenitrile exerts its effects involves its reactivity with various chemical reagents. The nitrile group can participate in nucleophilic addition reactions, while the benzene ring can undergo electrophilic substitution. These reactions are facilitated by the compound’s electronic structure, which allows for the formation of reactive intermediates.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl cyanide: Similar structure but lacks the alpha,alpha-dimethyl groups.
Isobutyronitrile: Contains the nitrile group but lacks the benzene ring.
Phenylacetonitrile: Similar to benzyl cyanide but with different substituents.
Uniqueness
2-cyano-alpha,alpha-dimethyl-Benzenepropanenitrile is unique due to the presence of both the nitrile group and the alpha,alpha-dimethyl groups, which confer distinct reactivity and stability. This combination of functional groups makes it a valuable compound in various synthetic and research applications.
Propriétés
Formule moléculaire |
C12H12N2 |
|---|---|
Poids moléculaire |
184.24 g/mol |
Nom IUPAC |
2-(2-cyano-2-methylpropyl)benzonitrile |
InChI |
InChI=1S/C12H12N2/c1-12(2,9-14)7-10-5-3-4-6-11(10)8-13/h3-6H,7H2,1-2H3 |
Clé InChI |
OQQIWMZDSRKWAR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CC1=CC=CC=C1C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R,4S)-Ethyl 5-([1,1'-biphenyl]-4-yl)-4-(4-ethoxy-4-oxobutanamido)-2-methylpentanoate](/img/structure/B13427421.png)
![2-isobutylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B13427428.png)

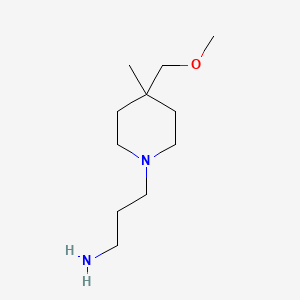
![(Z)-2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-N'-hydroxyacetimidamide](/img/structure/B13427460.png)
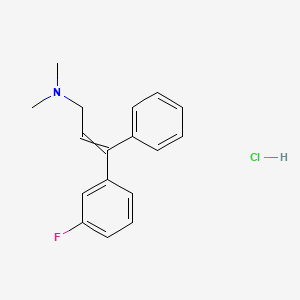
![(6aR,9S)-9-Ethoxy-6,6,9-trimethyl-3-pentyl-6a,7,8,9-tetrahydro-1H-benzo[c]chromene-1,4(6H)-dione](/img/structure/B13427465.png)

![3-(3-Chloro-5H-dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-1-amine Hydrochloride](/img/structure/B13427481.png)

